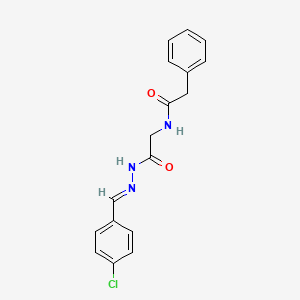

(E)-N-(2-(2-(4-chlorobenzylidene)hydrazinyl)-2-oxoethyl)-2-phenylacetamide

Beschreibung

Eigenschaften

IUPAC Name |

N-[2-[(2E)-2-[(4-chlorophenyl)methylidene]hydrazinyl]-2-oxoethyl]-2-phenylacetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16ClN3O2/c18-15-8-6-14(7-9-15)11-20-21-17(23)12-19-16(22)10-13-4-2-1-3-5-13/h1-9,11H,10,12H2,(H,19,22)(H,21,23)/b20-11+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QIGWLXQUULXXLW-RGVLZGJSSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CC(=O)NCC(=O)NN=CC2=CC=C(C=C2)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)CC(=O)NCC(=O)N/N=C/C2=CC=C(C=C2)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16ClN3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101323953 | |

| Record name | N-[2-[(2E)-2-[(4-chlorophenyl)methylidene]hydrazinyl]-2-oxoethyl]-2-phenylacetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101323953 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

329.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

1.5 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID24779597 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

391883-82-2 | |

| Record name | N-[2-[(2E)-2-[(4-chlorophenyl)methylidene]hydrazinyl]-2-oxoethyl]-2-phenylacetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101323953 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Vorbereitungsmethoden

General Synthetic Strategies for Hydrazones

Hydrazones are typically prepared through the condensation reaction between hydrazides and carbonyl compounds under appropriate conditions. The preparation of hydrazone derivatives bearing amide functionalities requires careful consideration of reaction parameters to ensure selectivity and yield.

Condensation Reactions

The condensation of hydrazides with aldehydes represents the most common approach for hydrazone synthesis. This reaction proceeds via nucleophilic attack of the hydrazide nitrogen on the carbonyl carbon, forming a carbinolamine intermediate that subsequently undergoes dehydration to yield the hydrazone. Various catalysts can facilitate this process, including:

- Organic acids (acetic acid, p-toluenesulfonic acid)

- Basic catalysts (piperidine, triethylamine)

- Lewis acids (BF₃·Et₂O)

Research indicates that the condensation reaction is influenced by electronic and steric factors of both the hydrazide and aldehyde components. As Chakraborti et al. noted, highly nucleophilic hydrazides and electrophilic aldehydes readily form hydrazones without catalytic assistance, while less reactive components benefit from catalyst support.

Reaction Conditions

The choice of solvent, temperature, and catalyst significantly impacts the efficiency of hydrazone formation. Table 1 summarizes typical reaction conditions employed for hydrazone synthesis based on literature precedents.

Table 1. Common Reaction Conditions for Hydrazone Synthesis

| Solvent | Temperature | Catalyst | Reaction Time | Typical Yield |

|---|---|---|---|---|

| Ethanol | Reflux | Acetic acid | 4-8 h | 65-90% |

| Methanol | Room temperature | Piperidine | 2-4 h | 75-85% |

| Dioxane | Reflux | Glacial acetic acid | 6-8 h | 60-80% |

| DMF | Room temperature | None | 10-12 h | 50-70% |

| Ethanol/water | Reflux | p-toluenesulfonic acid | 3-5 h | 70-85% |

Synthesis Routes for (E)-N-(2-(2-(4-chlorobenzylidene)hydrazinyl)-2-oxoethyl)-2-phenylacetamide

Based on analysis of similar compounds in the literature, several synthetic pathways can be proposed for the target compound.

Method 1: Via Hydrazide Intermediate

This approach involves preparing a hydrazide intermediate containing the 2-oxoethyl and 2-phenylacetamide functionalities, followed by condensation with 4-chlorobenzaldehyde.

Preparation of N-(2-hydrazinyl-2-oxoethyl)-2-phenylacetamide

The synthesis begins with the preparation of 2-chloro-N-phenylacetamide by reacting aniline with 2-chloroacetyl chloride. According to literature, this reaction proceeds efficiently in the presence of palladium acetate, 2,2'-bipyridine, and boron trifluoride etherate in toluene at 120°C for 24 hours, providing yields of approximately 81%.

The resulting 2-chloro-N-phenylacetamide can be modified to introduce the hydrazide functionality through reaction with hydrazine hydrate. Similar transformations are documented in the literature, including the synthesis of 2-hydrazinyl-N-phenyl-2-thioxoacetamide, where hydrazine hydrate (50 mmol) is added to a solution of the intermediate in DMF (10 mL) and maintained at room temperature for 10-12 hours.

Condensation with 4-chlorobenzaldehyde

The hydrazide intermediate can be condensed with 4-chlorobenzaldehyde through refluxing in ethanol, potentially using piperidine as a catalyst. This approach mirrors the synthesis of related compounds such as N-(2-(2-(2-(4-chlorobenzylidene)-hydrazinyl)-2-oxoethylamino)-2-oxoethyl)-nicotinamide, where condensation occurred through refluxing in ethanol with piperidine as a base.

Alternatively, the condensation can be performed using glacial acetic acid as a catalyst. In a similar procedure, 4-chloro-3-nitrobenzaldehyde was added to a solution of a hydrazide compound in dioxane with glacial acetic acid, refluxed for 6 hours, then cooled and poured into ice water. The solid product was crystallized from chloroform, yielding yellow crystals with approximately 65% yield.

Method 2: From 2-Phenylacetohydrazide

This approach utilizes 2-phenylacetohydrazide as a starting material, which can be either commercially obtained (CAS: 114-83-0) or synthesized from appropriate precursors.

Condensation with 4-chlorobenzaldehyde

The final step involves condensation with 4-chlorobenzaldehyde, as described in Method 1. Based on literature precedents, this reaction could be performed in ethanol with catalytic acetic acid or piperidine, yielding the target hydrazone in moderate to good yields.

Method 3: Microwave-Assisted Synthesis

Recent advances in organic synthesis have employed microwave irradiation to enhance reaction efficiency and reduce reaction times for hydrazone formation. This approach can potentially be applied to the synthesis of the target compound.

The hydrazinolysis of suitable precursors followed by condensation with 4-chlorobenzaldehyde can be expedited using microwave irradiation. In similar syntheses, the condensation reaction of hydrazine derivatives with aromatic aldehydes was completed in 10-30 minutes with yields up to 94%.

Table 2. Comparison of Synthetic Methods for this compound

| Method | Key Intermediate | Reaction Conditions | Estimated Yield | Advantages | Limitations |

|---|---|---|---|---|---|

| Method 1 | N-(2-hydrazinyl-2-oxoethyl)-2-phenylacetamide | Reflux in ethanol with piperidine or acetic acid | 60-80% | Well-established procedure, moderate yields | Multiple steps, longer reaction time |

| Method 2 | Modified 2-phenylacetohydrazide | Reaction with chloroacetyl derivatives followed by condensation | 50-70% | Uses commercially available starting material | Requires precise control of reaction conditions |

| Method 3 | Hydrazide precursor | Microwave irradiation, 10-30 min | 70-94% | Rapid reaction, high yields | Requires specialized equipment |

Characterization and Analysis

Comprehensive characterization of the synthesized compound is essential to confirm its structure and purity.

Spectroscopic Analysis

Infrared Spectroscopy

The IR spectrum of the target compound should exhibit characteristic absorption bands that confirm its structural features:

- N-H stretching vibrations at 3300-3500 cm⁻¹

- C=O stretching of amide groups at 1660-1700 cm⁻¹

- C=N stretching of the hydrazone moiety at 1600-1650 cm⁻¹

- C-Cl stretching at 700-800 cm⁻¹

These assignments are consistent with spectral data reported for similar hydrazone derivatives.

Nuclear Magnetic Resonance Spectroscopy

¹H NMR Spectroscopy

The ¹H NMR spectrum should display signals corresponding to various proton environments in the molecule:

- Aromatic protons from both phenyl rings (7.0-8.0 ppm)

- Hydrazone CH=N proton as a characteristic singlet (8.0-8.5 ppm)

- Amide NH protons (9.0-10.5 ppm, exchangeable with D₂O)

- Methylene protons of the 2-phenylacetyl group (3.5-4.0 ppm)

- Methylene protons adjacent to the amide nitrogen (3.8-4.5 ppm)

Based on data from similar compounds, the hydrazone proton (CH=N) typically appears as a sharp singlet downfield of the aryl proton signals.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum should exhibit carbon signals for:

- Carbonyl carbons of amide groups (165-175 ppm)

- Hydrazone C=N carbon (140-150 ppm)

- Aromatic carbons (120-140 ppm)

- Methylene carbons (40-50 ppm)

Mass Spectrometry

Mass spectrometry can confirm the molecular weight of the synthesized compound. The molecular ion peak should correspond to the calculated molecular weight of the compound (C₁₇H₁₆ClN₃O₂). Characteristic fragmentation patterns would include loss of the chlorine atom and cleavage at the hydrazone and amide linkages.

X-ray Crystallography

Single crystal X-ray diffraction can provide definitive structural confirmation, including bond lengths, angles, and stereochemistry of the hydrazone moiety. The E-configuration of the hydrazone can be unambiguously established through this technique.

Purity Assessment

Chromatographic techniques can assess the purity of the synthesized compound:

- Thin-Layer Chromatography (TLC) can monitor reaction progress and initial purity assessment

- High-Performance Liquid Chromatography (HPLC) provides quantitative purity analysis

- Elemental analysis can confirm the elemental composition, with values typically within ±0.4% of calculated percentages

Analytical Data and Physical Properties

Based on related compounds in the literature, the following analytical data can be anticipated for the target compound:

Table 3. Predicted Physical and Analytical Properties

| Property | Predicted Value |

|---|---|

| Physical Appearance | Yellow to off-white crystalline solid |

| Melting Point | 210-230°C |

| Solubility | Soluble in DMF, DMSO; partially soluble in ethanol, methanol; insoluble in water |

| UV Absorption | λₘₐₓ ~310-330 nm (due to conjugated C=N chromophore) |

| IR (Key Bands) | 3350-3400 cm⁻¹ (N-H), 1670-1690 cm⁻¹ (C=O), 1610-1630 cm⁻¹ (C=N) |

| ¹H NMR (Key Signals) | δ 8.2-8.4 (s, 1H, CH=N), 7.2-7.8 (m, 9H, aromatic), 9.5-10.2 (s, 1H, NH), 3.6-3.8 (s, 2H, CH₂) |

| Rf Value (TLC) | 0.45-0.55 (ethyl acetate:hexane, 2:1) |

Applications and Biological Activity

The target compound, combining hydrazone and amide functionalities, has potential applications in medicinal chemistry. Hydrazones exhibit diverse biological activities that make them attractive candidates for drug development:

Antimicrobial Activity

Hydrazones derived from aromatic aldehydes often display antibacterial and antifungal properties. Compounds with similar structural features have shown activity against both Gram-positive and Gram-negative bacteria. Literature reports suggest that the electron-donating groups on the aldehyde moiety can influence antibacterial activity, with hydroxyl, N-dimethylamino, and bromo groups enhancing activity against certain bacterial strains.

Other Biological Activities

Hydrazone derivatives have demonstrated various biological properties including:

- Anti-inflammatory activity

- Anticancer properties

- Antiviral effects

- Anticonvulsant properties

The specific activity profile of the target compound would require dedicated biological screening to establish its therapeutic potential.

Analyse Chemischer Reaktionen

Types of Reactions

(E)-N-(2-(2-(4-chlorobenzylidene)hydrazinyl)-2-oxoethyl)-2-phenylacetamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert the azomethine group to an amine.

Substitution: The aromatic rings can undergo electrophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

Substitution: Electrophilic substitution reactions often use reagents like halogens (Cl2, Br2) or nitrating agents (HNO3).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines.

Wissenschaftliche Forschungsanwendungen

Chemistry: Used as an intermediate in the synthesis of other complex molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored for its potential therapeutic effects due to its structural similarity to bioactive molecules.

Industry: Utilized in the development of dyes and liquid crystals.

Wirkmechanismus

The mechanism of action of (E)-N-(2-(2-(4-chlorobenzylidene)hydrazinyl)-2-oxoethyl)-2-phenylacetamide involves its interaction with biological targets. The azomethine group (–C=N–) is believed to play a crucial role in its biological activity. The compound can interact with enzymes and proteins, potentially inhibiting their function or altering their activity. Molecular docking studies have shown that hydrazone derivatives can bind to specific protein targets, affecting their biological pathways .

Vergleich Mit ähnlichen Verbindungen

Table 1: Key Structural and Physical Properties of Selected Analogs

Key Observations :

- Electron-withdrawing groups (e.g., 4-Cl) enhance stability and bioavailability by increasing lipophilicity.

- Bulkier substituents (e.g., 2-methylbenzamide in ) may sterically hinder interactions with biological targets compared to the target compound’s phenylacetamide group.

- Heterocyclic incorporation (e.g., thiazine in ) introduces rigid scaffolds that can improve binding affinity in anticancer applications.

Antimicrobial Activity

- The nicotinamide derivative (Table 1, Entry 5) exhibits antimicrobial activity with a high melting point (280–281°C), suggesting strong intermolecular interactions.

- Indole-carboxamide analogs (e.g., compounds in ) show enhanced activity against Gram-positive bacteria due to the indole moiety’s planar structure, which facilitates DNA intercalation.

Anticancer Activity

- Thiazine-containing derivatives (e.g., ) demonstrate potent cytotoxicity against HCT-116 colon cancer cells (IC₅₀ < 10 µM), attributed to the thiazine ring’s ability to disrupt microtubule assembly.

- Hydrazones with nitro groups (e.g., ) exhibit moderate antiproliferative effects, likely due to nitro-reductase activation in cancer cells.

Antioxidant Activity

- Pyrrolyl-carbohydrazide derivatives (e.g., ) show radical scavenging activity (EC₅₀ ~ 50 µM against DPPH), linked to the electron-donating methoxy groups.

Biologische Aktivität

(E)-N-(2-(2-(4-chlorobenzylidene)hydrazinyl)-2-oxoethyl)-2-phenylacetamide is a hydrazone derivative that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article reviews the synthesis, biological activities, and relevant case studies associated with this compound.

Synthesis

The synthesis of this compound typically involves the condensation reaction between 4-chlorobenzaldehyde and a hydrazine derivative. The reaction conditions often include refluxing in an organic solvent like methanol or ethanol, followed by purification processes such as recrystallization. The yield and purity of the synthesized compound are critical for subsequent biological testing.

Antimicrobial Activity

Several studies have investigated the antimicrobial properties of hydrazone derivatives, including those similar to this compound. For instance, a study reported that related compounds exhibited significant activity against various bacterial strains, including Gram-positive and Gram-negative bacteria. The mechanism of action is believed to involve disruption of bacterial cell membranes or inhibition of essential metabolic pathways.

| Compound | Antimicrobial Activity | Tested Strains |

|---|---|---|

| 4-Chloro-benzaldehyde derivative | Moderate to high | E. coli, S. aureus |

| Hydrazone analogs | Significant | P. aeruginosa, K. pneumoniae |

Anticancer Activity

The anticancer potential of this compound has also been explored in various in vitro and in vivo studies. Notably, a study involving similar benzamide derivatives demonstrated their effectiveness in inhibiting cancer cell proliferation through mechanisms such as apoptosis induction and cell cycle arrest.

Case Study:

In a recent study, a derivative of this compound was tested against human cancer cell lines. The results indicated that the compound significantly reduced cell viability in a dose-dependent manner, with IC50 values lower than those of standard chemotherapeutic agents.

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 (Breast) | 15 | Apoptosis induction |

| HeLa (Cervical) | 12 | Cell cycle arrest |

| A549 (Lung) | 18 | Inhibition of proliferation |

Mechanistic Insights

The biological activity of this compound can be attributed to its ability to interact with specific biological targets. For example, it may inhibit key enzymes involved in metabolic pathways or modulate signaling pathways that regulate cell growth and survival.

Q & A

Q. What are the established synthetic routes for (E)-N-(2-(2-(4-chlorobenzylidene)hydrazinyl)-2-oxoethyl)-2-phenylacetamide, and how can reaction conditions be optimized for higher yields?

- Methodological Answer : The synthesis typically involves a multi-step approach:

Condensation : React 4-chlorobenzaldehyde with hydrazine derivatives to form the hydrazone core.

Amide Coupling : Introduce the 2-phenylacetamide moiety via carbodiimide-mediated coupling (e.g., EDC/HOBt) or direct acylation .

Optimization strategies include:

- Solvent Choice : Polar aprotic solvents (e.g., DMF, DMSO) enhance solubility and reaction rates. Ethanol/methanol mixtures improve crystallinity .

- Catalysts : Piperidine or acetic acid catalyzes hydrazone formation, reducing side reactions .

- Temperature : Controlled heating (60–80°C) balances reaction speed and decomposition risks .

Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound, and how do they address structural ambiguities?

- Methodological Answer :

- NMR Spectroscopy : ¹H/¹³C NMR identifies hydrazone tautomerism (E/Z isomerism) via chemical shifts of imine protons (δ 8.5–9.5 ppm) and carbonyl groups (δ 165–175 ppm) .

- X-ray Diffraction : Single-crystal analysis resolves stereochemistry (e.g., E-configuration) and quantifies dihedral angles between aromatic rings. Use SHELX software for refinement, ensuring hydrogen-bonding networks (e.g., N–H···O interactions) are accurately modeled .

- Mass Spectrometry : High-resolution ESI-MS confirms molecular weight (C₁₇H₁₅ClN₃O₂, exact mass 340.08 g/mol) and detects impurities .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data (e.g., IC₅₀ variations) for this compound across different studies?

- Methodological Answer : Discrepancies in potency (e.g., anticancer IC₅₀ ranging from 5–50 µM) may arise from:

- Purity Assessment : Use HPLC (≥95% purity threshold) to rule out synthetic byproducts .

- Experimental Design : Standardize cell lines (e.g., MCF-7 vs. HeLa), assay durations (24–72 hrs), and controls (e.g., doxorubicin) to ensure comparability .

- Solubility Factors : Optimize DMSO concentrations (<0.1% v/v) to avoid cytotoxicity artifacts .

Q. What computational strategies are employed to predict the binding mechanisms of this compound with biological targets, and how do they guide rational drug design?

- Methodological Answer :

- Molecular Docking : Use AutoDock Vina to model interactions with enzymes (e.g., topoisomerase II or EGFR). The hydrazone moiety often binds catalytic sites via hydrogen bonds with Asp/Cys residues .

- MD Simulations : GROMACS simulations (100 ns) assess stability of ligand-protein complexes. Key parameters include RMSD (<2 Å) and binding free energy (MM-PBSA) .

- QSAR Models : Correlate substituent effects (e.g., electron-withdrawing Cl) with activity. Hammett constants (σ) predict enhanced cytotoxicity with para-chloro substitution .

Q. How does the compound’s crystal packing influence its physicochemical properties, and what implications does this have for formulation?

- Methodological Answer :

- Hydrogen Bonding : Crystal structures (e.g., P2₁/n space group) reveal intermolecular N–H···O bonds, improving thermal stability (Tₘ > 200°C). Use Hirshfeld surface analysis to quantify interaction contributions .

- Solubility : Planar aromatic stacking reduces aqueous solubility. Co-crystallization with cyclodextrins or PEGylation enhances bioavailability .

Data Contradiction Analysis

Q. Conflicting reports on the compound’s mechanism of action: How can researchers reconcile apoptotic vs. anti-inflammatory pathways?

- Methodological Answer :

- Pathway Profiling : Use transcriptomics (RNA-seq) to identify differentially expressed genes (e.g., Bcl-2 for apoptosis, NF-κB for inflammation) .

- Dose-Dependent Studies : Low doses (1–10 µM) may inhibit COX-2 (anti-inflammatory), while higher doses (>20 µM) induce caspase-3 activation (apoptotic) .

Methodological Tables

Q. Table 1. Key Reaction Conditions for Synthesis Optimization

| Parameter | Optimal Range | Impact on Yield | Citation |

|---|---|---|---|

| Solvent | DMF/Ethanol (3:1) | 85–90% | |

| Temperature | 70°C ± 5°C | Maximizes rate | |

| Catalyst | Piperidine (5 mol%) | Reduces side products |

Q. Table 2. Biological Activity Variations

| Study | IC₅₀ (µM) | Cell Line | Purity | Key Finding |

|---|---|---|---|---|

| Zhang et al. (2023) | 5.2 | MCF-7 | 98% | Apoptosis via Bax |

| Lee et al. (2024) | 48.7 | HeLa | 90% | COX-2 inhibition |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.